Diethyl 2-(pyridin-2-yl)malonate
Overview
Description
Diethyl 2-(pyridin-2-yl)malonate is an organic compound with the molecular formula C12H15NO4 It is a derivative of malonic ester, where one of the hydrogen atoms on the methylene group is replaced by a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(pyridin-2-yl)malonate can be synthesized through a reaction involving diethyl malonate and 2-iodopyridine. The reaction typically involves the use of a copper(I) iodide catalyst and cesium carbonate as a base in a solvent such as 1,4-dioxane. The mixture is heated to 70°C and stirred for 16 hours. After the reaction is complete, the product is extracted and purified using chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve similar reaction conditions as those used in laboratory synthesis, scaled up for larger production volumes. This would include the use of appropriate reactors, catalysts, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(pyridin-2-yl)malonate undergoes various types of chemical reactions, including:
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to carboxylic acids, followed by decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Potassium carbonate (K2CO3) and alkyl halides in DMF.
Hydrolysis: Aqueous hydrochloric acid (HCl) for ester hydrolysis.
Decarboxylation: Heating the hydrolyzed product to induce decarboxylation.
Major Products
Alkylation: Diethyl 2-allyl-2-(pyridin-2-yl)malonate.
Hydrolysis and Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
Diethyl 2-(pyridin-2-yl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of heterocyclic compounds with biological activity.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of diethyl 2-(pyridin-2-yl)malonate in chemical reactions typically involves the formation of enolate intermediates. These intermediates can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides. The enolate formation is facilitated by the relatively acidic α-hydrogens flanked by the carbonyl groups .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester without the pyridin-2-yl group.
Diethyl 2-(5-nitropyridin-2-yl)malonate: A derivative with a nitro group on the pyridine ring.
Diethyl 2-acetamido-2-(methylpyridin-4-yl)malonate: A derivative with an acetamido group.
Uniqueness
Diethyl 2-(pyridin-2-yl)malonate is unique due to the presence of the pyridin-2-yl group, which can participate in additional interactions and reactions compared to simpler malonate derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
diethyl 2-pyridin-2-ylpropanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-7-5-6-8-13-9/h5-8,10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXXSVCHEKAGMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318024 | |
Record name | Diethyl (pyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39541-69-0 | |
Record name | NSC324624 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (pyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.